Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)- is an organic compound categorized under the class of aliphatic amines. This compound features a cyclohexane ring with an amino group and a substituted isoindole moiety. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound is synthesized through specific chemical reactions involving cyclohexanamine and isoindole derivatives. Its structural characteristics and reactivity make it a subject of interest in both academic research and industrial applications.
Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)- belongs to the broader category of cyclohexylamines. These compounds are characterized by their aliphatic amine structure, which includes a cyclohexane ring and an amino group.
The synthesis of Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)- can be achieved through several methods:
The synthesis requires precise control over reaction conditions including temperature, pressure, and catalyst choice to ensure high yields and purity of the final product. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the reaction progress and characterize the product.
The molecular formula for Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)- is . The compound features a cyclohexane ring attached to an amino group and a substituted isoindole structure.
Cyclohexanamine can participate in various chemical reactions typical for amines:
The reactivity of Cyclohexanamine is influenced by its structural features, including steric hindrance from the cyclohexane ring and electronic effects from the amino group. Reaction conditions such as solvent choice and temperature can significantly affect reaction pathways and yields.
The mechanism of action for Cyclohexanamine involves its interaction with biological targets, primarily through its amino group which can form hydrogen bonds and ionic interactions with various biomolecules.
Research indicates that Cyclohexanamine derivatives may exhibit biological activity by modulating neurotransmitter systems or serving as precursors for pharmaceuticals targeting various diseases.
Relevant data from safety assessments indicate moderate toxicity levels with an LD50 value ranging from 380 to 1000 mg/kg when administered orally in animal studies .
Cyclohexanamine has several scientific uses:
The stereoselective construction of the (1R,2R)-2-(isoindolin-2-yl)cyclohexanamine scaffold relies on sophisticated catalytic methodologies. Chiral phosphoric acid (CPA) catalysts enable enantioselective intramolecular cascade reactions, as demonstrated in the synthesis of related isoindolone frameworks with >90% enantiomeric excess (ee) [2]. These CPA catalysts operate via dual hydrogen-bonding activation, positioning substrates to favor the R,R configuration through a rigid transition state. For thiourea derivatives of this cyclohexanamine, bifunctional organocatalysts bearing tertiary amine and thiourea motifs achieve up to 93% ee in Michael additions, leveraging cooperative acid-base interactions to control stereochemistry [5].
Palladium-mediated asymmetric transformations further enhance stereocontrol. Suzuki coupling of resin-bound intermediates using Pd(PPh₃)₄/Na₂CO₃ in aqueous dioxane efficiently installs aryl groups while preserving chiral integrity, yielding products with 86–87% average purity [4]. Critical to minimizing racemization is the avoidance of strong acids/bases during cyclohexane ring functionalization, as the trans-diaxial amine-isoindoline arrangement in the (1R,2R) isomer is sterically vulnerable. Enzymatic resolution presents an alternative strategy, exemplified by lipase-catalyzed acylation of racemic precursors to isolate the desired enantiomer, though yields remain modest (14% over 5 steps) .
Table 1: Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Reaction | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Chiral phosphoric acid | Cascade imidization/addition | >90 | High | [2] |
| Bifunctional thiourea | Michael addition | 93 | 95 | [5] |
| Pd(PPh₃)₄ | Suzuki coupling (solid-phase) | Preserved | 76–92 | [4] |
| Lipase | Kinetic resolution | >99 | 14 (5 steps) |
Macrocyclic templates leverage conformational constraints to direct stereoselective modifications of the cyclohexanamine core. Patent literature discloses fused pyrrolidinone systems where the (1R,2R)-amine moiety acts as a hydrogen-bond donor/acceptor within macroheterocycles, enhancing target affinity in kinase inhibitors [8]. These templates enforce planar chirality via lactam bridges between the isoindoline nitrogen and C3/C4 positions of the cyclohexane ring, freezing ring-flip dynamics that could erode stereochemical purity.
In cathepsin C inhibitor design, the cyclohexanamine scaffold is incorporated into macrocyclic sulfonamides spanning N1 of the isoindoline and the primary amine. This strategy reduces entropic penalties during protein binding, improving inhibitory constants (Kᵢ) by 10-fold compared to acyclic analogs [10]. Solid-phase assembly enables rapid diversification: resin-bound R,R-cyclohexanamine intermediates undergo on-ring acylation with Fmoc-amino acids, followed by macrocyclization using PyBOP/HOBt activation prior to cleavage. This approach yields macrocycles with 15–22-membered rings, where ring size dictates bioactivity [6].
Table 2: Macrocyclic Applications of (1R,2R)-2-(Isoindolin-2-yl)cyclohexanamine
| Macrocycle Type | Bridging Unit | Biological Target | Advantage |
|---|---|---|---|
| Fused pyrrolidinone | Lactam | Kinases (e.g., BRD4) | Enforced planar chirality |
| Sulfonamide | –SO₂–NH–CH₂–aryl | Cathepsin C | Reduced flexibility; enhanced Kᵢ |
| Lactam-amide hybrid | –CO–NH–AA– | Proteases/kinases | Solid-phase diversification |
Solid-phase organic synthesis (SPOS) enables efficient parallel construction of isoindolyl-cyclohexanamine libraries. Wang and co-workers pioneered a route using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin, where the R,R-cyclohexanamine is coupled via reductive amination after nucleophilic aromatic substitution [6]. This tetrafunctional scaffold permits diversification at four sites: the primary amine, the isoindoline nitrogen, and two positions on the aryl ring. Cleavage with TFA/CH₂Cl₂ (95:5) liberates products like CA1-e and CA1-g—dihydroquinazolinones with IC₅₀ values of 22.76–22.94 μM against A2780 ovarian cancer cells [6].
Park’s methodology employs silyl-linker strategies for benzopyran-isoindoline hybrids. Vinyl triflate intermediates are immobilized on (4-methoxyphenyl)-diisopropylsilylpropyl polystyrene resin, followed by Suzuki coupling with aryl boronic acids. HF/pyridine cleavage yields 3-substituted 2H-benzopyrans with 86% average purity at 5–10 mg scale [4]. For triazole derivatives, terminal alkynes introduced via Negishi coupling undergo Cu-catalyzed azide-alkyne cycloaddition ("click chemistry") on solid supports, though electron-deficient azides like 2-pyridylmethyl azide require BrCu(PPh₃)₃ catalysis to prevent side reactions [4].
Table 3: Solid-Phase Synthesis Outcomes for Key Derivatives
| Scaffold | Linker | Diversification | Purity (%) | Scale (mg) | |
|---|---|---|---|---|---|
| Dihydroquinazolinone | Amide | R₁: amino acids; R₂: amines | 72–90 | 5–20 | [6] |
| 3-Aryl-2H-benzopyran | Silyl ether | Aryl boronic acids | 86 | 5–10 | [4] |
| Triazole-benzopyran | Silyl ether | Azides | >85 | 5–15 | [4] |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2